2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate is an organic compound that features a brominated phenyl group and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- Ethyl 4-bromobenzoate
- Methyl 4-(bromomethyl)benzoate
- Ethyl 7-bromoheptanoate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate is unique due to the presence of both a brominated phenyl group and a bromobenzoate ester in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H10Br2O3 |
---|---|
Molecular Weight |
398.04 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-bromobenzoate |
InChI |
InChI=1S/C15H10Br2O3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2 |
InChI Key |
NKVYIOMPLJAMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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